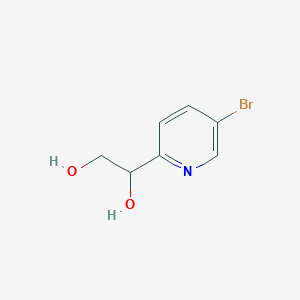
1-(5-Bromopyridin-2-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)ethane-1,2-diol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the 5-position of the pyridine ring and an ethane-1,2-diol moiety attached to the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-ethylpyridine to yield 2-(5-bromopyridin-2-yl)ethanol, which is then oxidized to form the desired diol compound .
Industrial Production Methods
Industrial production of 1-(5-Bromopyridin-2-yl)ethane-1,2-diol may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of de-brominated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes[][3].
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The bromine atom and the ethane-1,2-diol moiety contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, disrupt cellular processes, or interact with nucleic acids, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Bromopyridin-2-yl)ethane-1,2-diol: Similar structure but with the bromine atom at the 6-position.
1-(5-Bromopyridin-2-yl)ethanone: Lacks the ethane-1,2-diol moiety, featuring a ketone group instead.
1,2-Ethanediol,1,2-di-2-pyridinyl-: Contains two pyridine rings attached to the ethane-1,2-diol moiety.
Uniqueness
1-(5-Bromopyridin-2-yl)ethane-1,2-diol is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethane-1,2-diol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H8BrNO2 |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H8BrNO2/c8-5-1-2-6(9-3-5)7(11)4-10/h1-3,7,10-11H,4H2 |
Clave InChI |
ZUKXKQMJHYCHIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12434911.png)
![[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12434917.png)

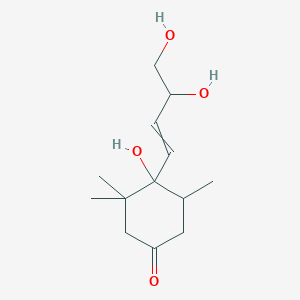
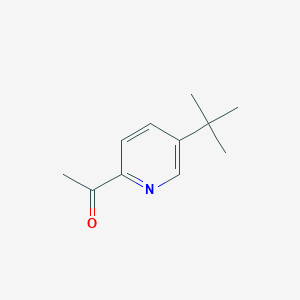

![[2-(4-Bromophenyl)ethyl]hydrazine](/img/structure/B12434943.png)

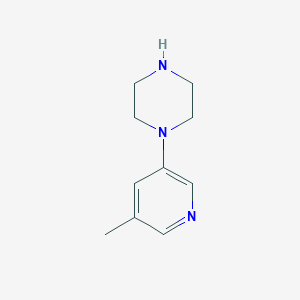
![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12434962.png)
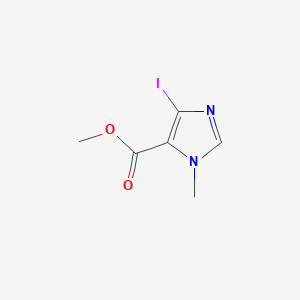
![({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12434977.png)
![5-[(3aR,6aS)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(20-azido-3,6,9,12,15,18-hexaoxaicosan-1-yl)pentanamide](/img/structure/B12434983.png)
![4-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12434993.png)
